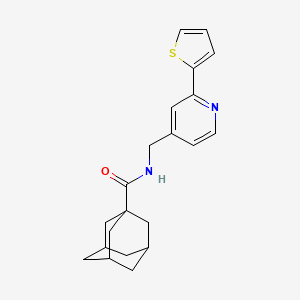

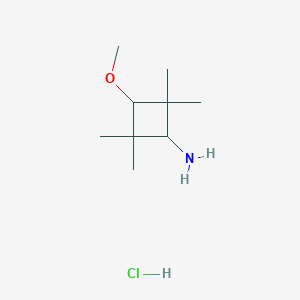

2-chloro-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

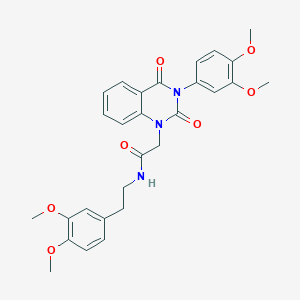

“2-chloro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 . It is a derivative of benzamide .

Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide under air .Scientific Research Applications

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives have been studied, providing insights into the orientation of pyridine and benzene rings in these molecules, which is crucial for understanding their chemical behavior and interactions (Artheswari, Maheshwaran, & Gautham, 2019).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

Substituted benzamides, including variants of N-(pyridin-2-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), playing a significant role in angiogenesis and cancer research (Borzilleri et al., 2006).

Intramolecular Hydrogen Bonding Patterns

Research indicates that N-(pyridin-2-ylmethyl) benzamide exhibits unique intramolecular hydrogen bonding patterns, which are crucial for the stability and reactivity of these compounds in various chemical reactions (Du, Jiang, & Li, 2009).

Luminescence and Stimuli-responsive Properties

Pyridyl substituted benzamides demonstrate luminescent properties and respond to multiple stimuli. These characteristics are essential for developing new materials in the fields of photophysics and materials science (Srivastava et al., 2017).

Synthesis and Chemical Properties

Research on the synthesis of related compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide explores the effects of various reaction conditions on product yield, contributing to the field of synthetic chemistry (Dian, 2010).

Directing Group for C-H Bond Amination

The use of pyridin-2-yl derivatives as directing groups for C-H bond amination mediated by cupric acetate has been discovered, highlighting their role in facilitating selective organic transformations (Zhao et al., 2017).

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamide derivatives have been identified as openers of KCNQ2/Q3 potassium channels, which are relevant in the treatment of epilepsy and pain (Amato et al., 2011).

Metabolism in Pharmacology

Studies on the metabolic fate of similar compounds in animals provide valuable information on drug metabolism, which is crucial for drug development (Yue et al., 2011).

Carbonylative Synthesis of Phthalimides

The carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides, using cobalt catalysis, has been developed, highlighting applications in organic synthesis (Fu, Ying, & Wu, 2019).

Cytotoxic Activity of Derivatives

The synthesis of N-(pyridin-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, with significant cytotoxicity against certain cancer cell lines, shows the potential of these compounds in cancer therapy (Adhami et al., 2014).

Properties

IUPAC Name |

2-chloro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXMLNIPBUIQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)

![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)

![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)